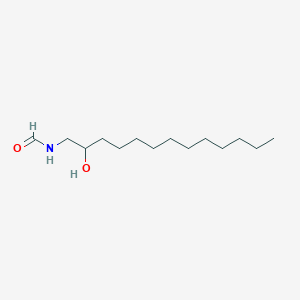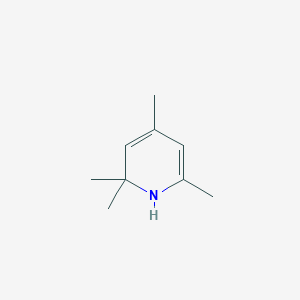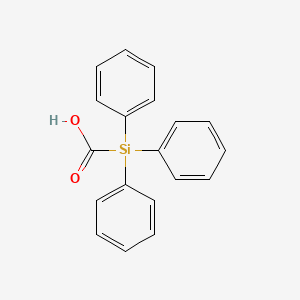
Triphenylsilanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylsilanecarboxylic acid is an organosilicon compound with the molecular formula C19H16O2Si. It is characterized by the presence of a carboxylic acid group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenylsilanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid . Another method includes the carboxylation of triphenylsilyl lithium with carbon dioxide, followed by hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carboxylation and hydrolysis used in laboratory synthesis can be scaled up for industrial applications. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylsilanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes or silanols.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, esters, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triphenylsilanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of triphenylsilanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique chemical interactions due to its affinity for oxygen and fluorine. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Triphenylsilanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Triphenylsiloxane: Features an oxygen atom bonded to silicon, resulting in different applications and reactivity compared to triphenylsilanecarboxylic acid .
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a silicon atom bonded to three phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
18670-88-7 |
|---|---|
Fórmula molecular |
C19H16O2Si |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
triphenylsilylformic acid |
InChI |
InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21) |
Clave InChI |
FJDWNXHRKLLNHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


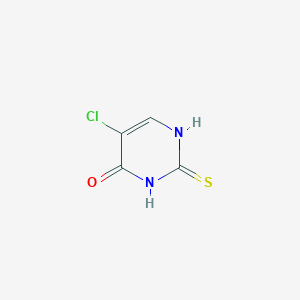
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
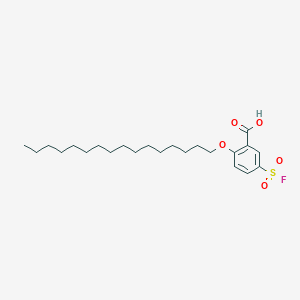

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)


